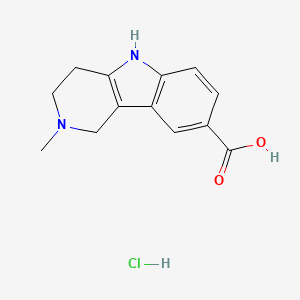
5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
Vue d'ensemble
Description
5H-Pyrido(4,3-b)indole is a novel aromatic amine compound . It’s also known as δ-Carboline . It’s used in the production of organic electroluminescent devices and displays .
Synthesis Analysis
The synthesis of such compounds often involves the Fischer reaction . The choice of the carbonyl component of the Fischer reaction is generally not limited: both the piperidin-4-one itself and its N-alkyl and N-acyl derivatives undergo this reaction successfully .Molecular Structure Analysis
The molecular structure of 5H-Pyrido(4,3-b)indole is represented by the SMILES stringC1(C=CC=C2)=C2NC3=CC=NC=C13 . Chemical Reactions Analysis
In the presence of electron-withdrawing groups, the process frequently stops at the formation of a hydrazone, and its continuation requires more severe conditions .Physical And Chemical Properties Analysis
The compound is in powder form . Its melting point is between 209-214 °C .Applications De Recherche Scientifique
Anti-Cancer Agents
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Oncology .
Summary of the Application
The compound has been used in the design and synthesis of novel anti-cancer agents. Specifically, it has been used to create a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives .
Methods of Application
The compound was modified by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
Results or Outcomes
All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity . The target compounds were more potent against A549 compared to the other three cell lines .
Protein Disulfide Isomerase Inhibition
Specific Scientific Field
This application falls under the field of Biochemistry and Cell Biology .
Summary of the Application
The compound has been used as a Protein Disulfide Isomerase (PDI) inhibitor . PDI is an enzyme in the cell that assists in protein folding. By inhibiting this enzyme, researchers can study the effects of misfolded proteins in the cell .
Methods of Application
The compound is used to inhibit PDI function in human embryonic kidney cells. This allows researchers to examine the functional conservation of PDIs in these cells .
Results or Outcomes
The results of these studies can help researchers understand the role of PDI in protein folding and its implications in diseases like cancer and neurodegenerative disorders .
Fischer Indole Synthesis
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound has been used in the Fischer Indole Synthesis , a chemical reaction that produces indole derivatives from phenylhydrazines and an aldehyde or ketone .
Methods of Application
The compound is used as a reactant in the Fischer Indole Synthesis. The reaction involves the conversion of phenylhydrazines and a carbonyl component (like piperidin-4-one or its N-alkyl and N-acyl derivatives) to produce indole derivatives .
Results or Outcomes
The Fischer Indole Synthesis is a widely used method for the synthesis of indole and its derivatives, which are key structural components in many natural products and pharmaceuticals .
Synthesis of Rare and Unique Chemicals
Specific Scientific Field
This application falls under the field of Chemical Synthesis .
Summary of the Application
The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in the synthesis of a variety of other compounds for research purposes .
Methods of Application
The specific methods of application can vary widely depending on the specific research project and the compounds being synthesized .
Results or Outcomes
The results of these syntheses can lead to the discovery of new compounds with potential applications in various fields, including medicine, materials science, and more .
Molecular Docking and MD Simulations
Specific Scientific Field
This application falls under the field of Computational Chemistry and Molecular Modeling .
Summary of the Application
The compound has been used in molecular docking studies and molecular dynamics (MD) simulations . These are computational techniques used to study the interactions between molecules .
Methods of Application
The compound is virtually docked into the active site of a target protein (such as c-Met) using a molecular docking software . Then, MD simulations are performed to evaluate the binding stabilities between the synthesized compounds and their receptors .
Results or Outcomes
These studies can provide insights into the binding orientations of the synthesized compounds in the active site of the target protein . This information can be useful in the design of new drugs and the understanding of biological processes .
Safety And Hazards
Orientations Futures
The compound and its derivatives have shown high anti-tumor activity . They have been found to have moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . This suggests that they could be further explored for their potential in cancer treatment .
Propriétés
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12;/h2-3,6,14H,4-5,7H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUFFFPURQWXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193451 | |
| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
CAS RN |
40431-45-6 | |
| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)
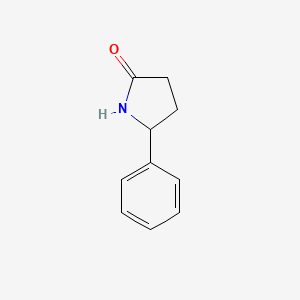
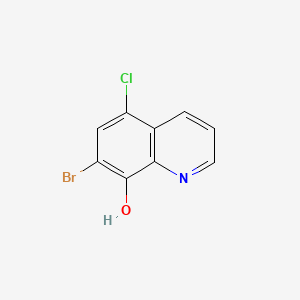
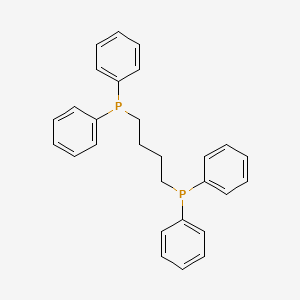
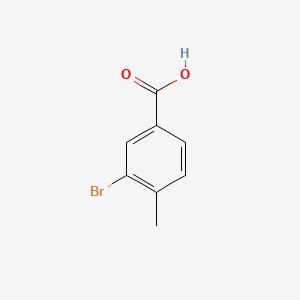
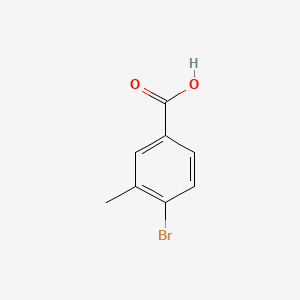
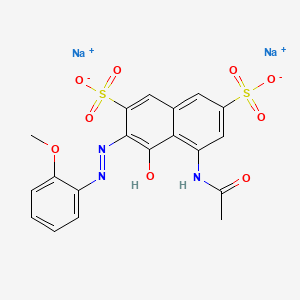
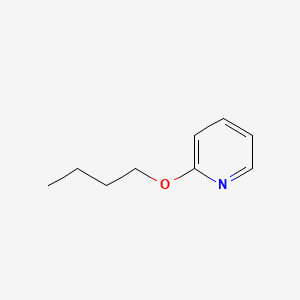
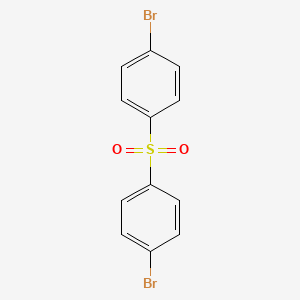
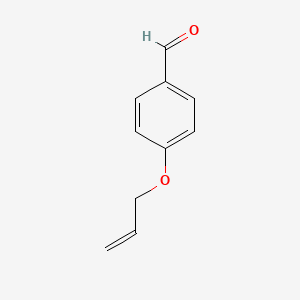
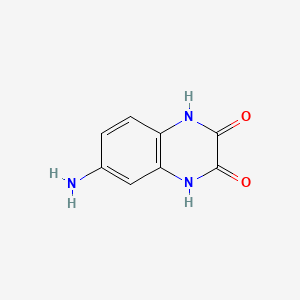
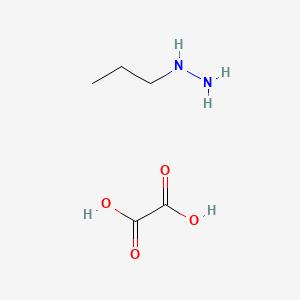
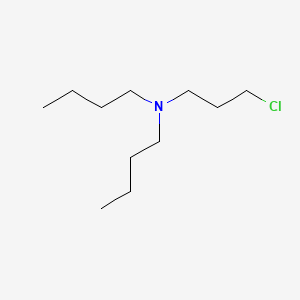
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)